
Estradiol valerate
Descripción general
Descripción
El valerato de estradiol es un éster sintético de estradiol, una hormona que se produce naturalmente en el cuerpo humano. Se utiliza principalmente en la terapia hormonal para los síntomas de la menopausia, los bajos niveles de estrógeno, la terapia hormonal para personas transgénero y en el control de la natalidad hormonal. El valerato de estradiol también se utiliza en el tratamiento del cáncer de próstata .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El valerato de estradiol se sintetiza esterificando el estradiol con ácido valérico. La reacción generalmente implica el uso de un catalizador ácido para facilitar el proceso de esterificación. Las condiciones de reacción incluyen calentar la mezcla de estradiol y ácido valérico en presencia del catalizador hasta que la esterificación esté completa .
Métodos de producción industrial
En entornos industriales, la producción de valerato de estradiol implica procesos de esterificación a gran escala. La reacción se lleva a cabo en reactores donde el estradiol y el ácido valérico se mezclan con un catalizador ácido. La mezcla se calienta a la temperatura requerida y la reacción se monitorea hasta su finalización. Luego, el producto se purifica mediante varias técnicas como la cristalización y la filtración para obtener valerato de estradiol de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El valerato de estradiol experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: El valerato de estradiol se puede hidrolizar para producir estradiol y ácido valérico. Esta reacción generalmente ocurre en presencia de agua y un catalizador ácido o básico.
Oxidación: El valerato de estradiol puede sufrir reacciones de oxidación, lo que lleva a la formación de varios productos oxidados.
Reactivos y condiciones comunes
Hidrólisis: Agua, catalizador ácido o básico.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Principales productos formados
Hidrólisis: Estradiol y ácido valérico.
Oxidación: Varios derivados oxidados del valerato de estradiol.
Reducción: Formas reducidas de valerato de estradiol.
Aplicaciones Científicas De Investigación
Medical Uses
1. Hormone Therapy for Menopause:
Estradiol valerate is commonly prescribed for the treatment of moderate to severe menopausal symptoms such as hot flashes and vaginal atrophy. In the United States, it is indicated for women experiencing hypoestrogenism due to conditions such as hypogonadism or primary ovarian failure. The typical dosage for these indications ranges from 10 to 20 mg administered via intramuscular injection every four weeks .
2. Hormonal Contraception:
this compound is included in combined oral contraceptives, often paired with progestins like dienogest. It is also available as a combined injectable contraceptive. These formulations are effective in preventing ovulation and managing menstrual cycles .
3. Transgender Hormone Therapy:
In transgender women, this compound serves as part of feminizing hormone therapy. Dosages typically range from 5 to 20 mg administered every two weeks, with some patients receiving up to 40 mg depending on individual needs and treatment goals . This application aims to promote the development of female secondary sexual characteristics.
4. Treatment of Prostate Cancer:
this compound has been utilized in the palliative treatment of advanced prostate cancer in men, where it acts as an anti-androgen by inhibiting testosterone production. The recommended dosage often exceeds 30 mg every one to two weeks .
5. Management of Breast Cancer:
Low-dose oral this compound (2–6 mg/day) has been explored in treating breast cancer, particularly in women who have developed resistance to aromatase inhibitors .
Pharmacokinetics and Safety
Research indicates that this compound exhibits favorable pharmacokinetic properties, allowing for effective absorption and utilization in the body. Studies assessing its bioequivalence have shown that it maintains consistent efficacy across different formulations .
Case Studies and Research Findings
Several studies have documented the effectiveness and safety of this compound across various populations:
- Transgender Women: A study involving transgender women undergoing cross-sex hormone therapy reported improvements in bone mineral density and muscle mass during treatment with this compound compared to baseline measurements .
- Menopausal Women: Clinical trials have demonstrated significant reductions in hot flashes and improvements in quality of life among postmenopausal women treated with this compound .
- Cancer Treatment: Research has indicated that this compound can effectively manage symptoms associated with advanced prostate cancer while minimizing adverse effects when used judiciously .
Comparative Dosage Table
The following table summarizes the standard dosages of this compound compared to other estrogen formulations:
Route/Form | This compound | Estradiol | Estradiol Acetate | Conjugated Estrogens |
---|---|---|---|---|
Oral | 0.5–4 mg/day | 0.5–4 mg/day | 0.45–3.6 mg/day | 0.3–1.25 mg/day |
Injectable | 10–40 mg every 4 weeks | - | - | - |
Mecanismo De Acción
El valerato de estradiol actúa como un profármaco de estradiol. Una vez administrado, se hidroliza en el cuerpo para liberar estradiol y ácido valérico. El estradiol luego se une a los receptores de estrógeno en varios tejidos, incluidos los senos, el útero, los ovarios, la piel, la próstata, los huesos, la grasa y el cerebro. Esta unión activa los receptores de estrógeno, lo que lleva a la regulación de la transcripción genética y la modulación de varios procesos fisiológicos .
Comparación Con Compuestos Similares
El valerato de estradiol es similar a otros ésteres de estradiol como el acetato de estradiol, el benzoato de estradiol, el cipionato de estradiol y el dienantato de estradiol. Estos compuestos también se utilizan en la terapia hormonal y tienen mecanismos de acción similares. El valerato de estradiol es único en su esterificación específica con ácido valérico, lo que afecta su farmacocinética y duración de acción .
Lista de compuestos similares
- Acetato de estradiol
- Benzoato de estradiol
- Cipionato de estradiol
- Dienantato de estradiol
Actividad Biológica
Estradiol valerate (EV) is a synthetic derivative of estradiol, commonly used in hormone replacement therapy and gender-affirming treatments. Its biological activity encompasses a range of effects on hormone regulation, reproductive health, and various physiological systems. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and clinical implications.
This compound exerts its effects primarily through estrogen receptors (ERs), specifically ERα and ERβ. These receptors are widely distributed in various tissues, including reproductive organs, brain, and bone. The binding of EV to these receptors activates gene transcription involved in the regulation of reproductive functions and secondary sexual characteristics.
Estrogen Receptor Activation
Research indicates that EV significantly upregulates the expression of ERα and ERβ in target tissues. For instance, a study demonstrated that treatment with EV led to a 2.0-fold increase in ERα and a 2.6-fold increase in ERβ expression in uterine tissues compared to untreated controls . This receptor activation is crucial for mediating the estrogenic effects associated with this compound.
Clinical Applications
1. Hormone Replacement Therapy (HRT)
EV is frequently used in HRT for menopausal women to alleviate symptoms such as hot flashes, mood swings, and sleep disturbances. A clinical study involving 100 patients with perimenopausal syndrome showed that EV improved serum sex hormone levels and significantly enhanced quality of life indicators, including sleep quality and emotional well-being .
2. Gender-Affirming Hormone Therapy
In transgender women undergoing hormone therapy, EV is often administered to induce feminization. A case study reported elevated cortisol levels in a patient receiving EV for gender dysphoria, suggesting potential endocrine interactions that warrant monitoring during treatment .
3. Neurotransmitter Modulation
Neonatal exposure to this compound has been shown to permanently alter neurotransmitter levels in the brain, particularly dopamine . This finding suggests that early exposure to EV may have long-lasting effects on neurochemical pathways related to mood and behavior.
Case Studies
- Case Study on Cortisol Levels : A 31-year-old transgender woman experienced elevated cortisol and ACTH levels after 11 days of EV treatment. This highlights the need for careful monitoring of adrenal function during estrogen therapy .
- Impact on Sleep Quality : In a randomized controlled trial, patients receiving EV reported significant improvements in sleep disturbances compared to those receiving conventional treatments .
Data Table: Effects of this compound on Hormonal Levels
Parameter | Baseline Levels | Post-Treatment Levels | Statistical Significance |
---|---|---|---|
Estradiol (E2) | 11 pg/mL | 99 pg/mL | p < 0.01 |
Cortisol | 31.6 μg/dL | 38.8 μg/dL | p < 0.05 |
ACTH | 45 pg/mL | 51.5 pg/mL | p < 0.05 |
LH | 1.16 mIU/mL | Decreased | p < 0.01 |
FSH | 0.96 mIU/mL | Decreased | p < 0.01 |
Safety Profile and Adverse Effects
While this compound is generally considered safe, it can lead to side effects such as increased risk of thromboembolic events and mild hormonal imbalances. A study noted that common adverse reactions included breast tenderness and mood changes; however, severe adverse events remain rare .
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEPBGGWRJCQGY-RBRWEJTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023004 | |
Record name | Estradiol valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity. | |
Record name | Estradiol valerate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13956 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
979-32-8 | |
Record name | Estradiol valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=979-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estradiol valerate [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiol valerate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13956 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | estradiol valerate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Estradiol valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estradiol valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRADIOL VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKG364O896 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.